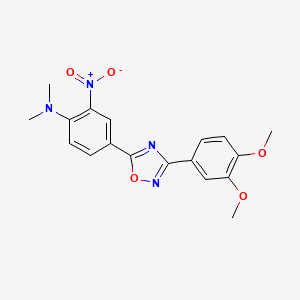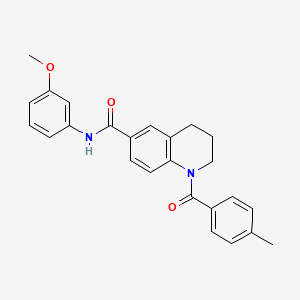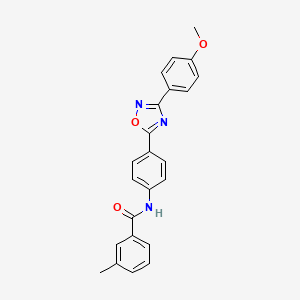![molecular formula C26H30N4O6 B7689739 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors. It is a potent inhibitor of JAK3 and has been shown to have therapeutic potential in various autoimmune diseases.
Mécanisme D'action
The mechanism of action of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide involves the inhibition of JAK3. JAK3 is a tyrosine kinase that is involved in the signaling of cytokines such as interleukins and interferons. By inhibiting JAK3, CP-690,550 can reduce the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in autoimmune responses. CP-690,550 is selective for JAK3 and does not inhibit other JAK family members.
Biochemical and Physiological Effects:
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines such as IL-2, IL-4, IL-6, and IFN-γ. It can also reduce the activation of T cells and B cells, leading to a reduction in autoimmune responses. CP-690,550 has been shown to have a favorable safety profile with no significant adverse effects on hematological, hepatic, or renal function.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in autoimmune diseases. CP-690,550 has a favorable safety profile, making it suitable for in vivo studies. However, CP-690,550 has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide. One direction is the investigation of its potential applications in other autoimmune diseases such as multiple sclerosis and lupus. Another direction is the development of more potent and selective JAK3 inhibitors with improved pharmacokinetic properties. The role of JAK3 in immune cell development and differentiation is another area of interest for future studies. Finally, the combination of CP-690,550 with other immunomodulatory agents may provide a more effective treatment for autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide involves the reaction of 2-chloro-4-aminophenol with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with cyclopropylamine and acetic anhydride to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide has been extensively studied for its potential applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to selectively inhibit JAK3, which is involved in the signaling of cytokines such as interleukins and interferons. By inhibiting JAK3, CP-690,550 can reduce the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in autoimmune responses. CP-690,550 has also been studied for its potential applications in transplant rejection and hematological malignancies.
Propriétés
IUPAC Name |
ethyl 4-[[2-[(2E)-2-[[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6/c1-2-35-26(34)19-10-12-21(13-11-19)29-24(32)25(33)30-27-16-18-8-14-22(15-9-18)36-17-23(31)28-20-6-4-3-5-7-20/h8-16,20H,2-7,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXNURJRRFHFIZ-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

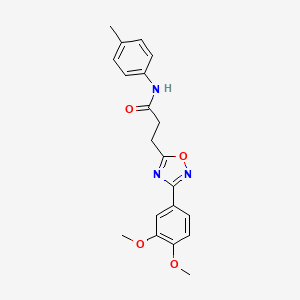
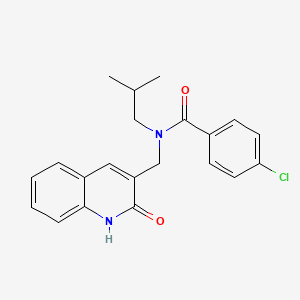
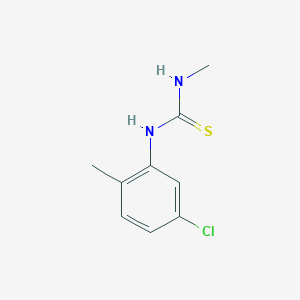
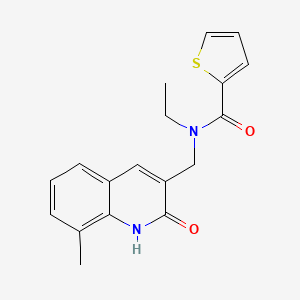
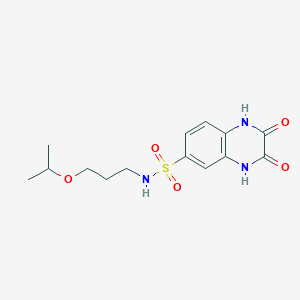
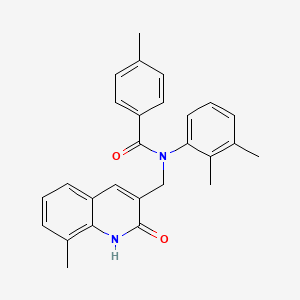
![4-methoxy-N-(2-phenoxyphenyl)-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7689698.png)
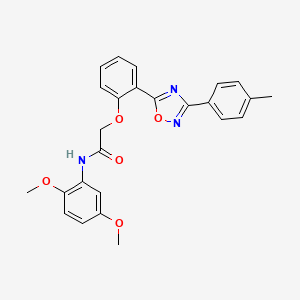
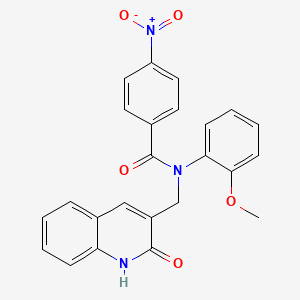
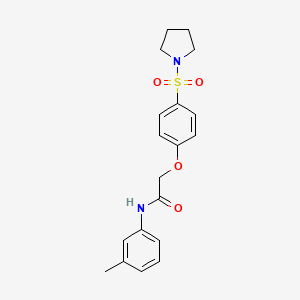
![1-(2,5-dichlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7689710.png)
